molecular formula C15H21BrN2O2 B13169851 tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate

tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate

Cat. No.: B13169851
M. Wt: 341.24 g/mol
InChI Key: IGEQBVSAWBLRKC-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a pyrrolidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate typically involves the reaction of 2-bromophenylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, potassium cyanide, room temperature, anhydrous conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous ether or tetrahydrofuran.

Major Products Formed:

    Substitution: Azido or cyano derivatives.

    Oxidation: Oxidized carbamate derivatives.

    Reduction: Reduced carbamate derivatives.

Scientific Research Applications

Chemistry: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of carbamate derivatives with biological targets. It is also used in the development of enzyme inhibitors and receptor modulators .

Medicine: It is investigated for its activity against various biological targets, including enzymes and receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymer additives .

Mechanism of Action

The mechanism of action of tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the bromophenyl group enhances its binding affinity to certain targets, while the pyrrolidine ring provides structural stability .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • tert-Butyl N-(4-bromophenyl)carbamate
  • tert-Butyl N-(benzyloxy)carbamate
  • tert-Butyl N-(2-aminoethyl)carbamate

Comparison: tert-Butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate is unique due to the presence of the pyrrolidine ring, which distinguishes it from other similar compounds. This structural feature enhances its binding affinity and specificity towards certain biological targets. Additionally, the bromophenyl group provides unique reactivity, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl N-[4-(2-bromophenyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-13-9-17-8-11(13)10-6-4-5-7-12(10)16/h4-7,11,13,17H,8-9H2,1-3H3,(H,18,19)

InChI Key

IGEQBVSAWBLRKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C2=CC=CC=C2Br

Origin of Product

United States

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